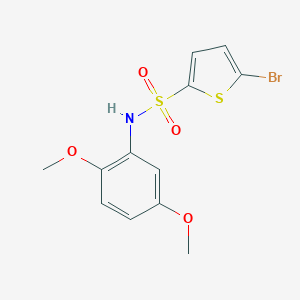![molecular formula C20H18Cl2N2O6S2 B425600 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide](/img/structure/B425600.png)
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including chloro, methoxy, and sulfonamide, which contribute to its diverse chemical reactivity and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to introduce amino groups.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Sulfonylation: The final step involves the sulfonylation of the compound using sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dichloro-4-methoxybenzenesulfonamide
- 4-methoxy-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzenesulfonamide
- 2,3-dichloro-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}benzenesulfonamide
Uniqueness
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. Its sulfonamide group also contributes to its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C20H18Cl2N2O6S2 |
|---|---|
Peso molecular |
517.4g/mol |
Nombre IUPAC |
2,3-dichloro-4-methoxy-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18Cl2N2O6S2/c1-29-15-7-3-13(4-8-15)23-31(25,26)16-9-5-14(6-10-16)24-32(27,28)18-12-11-17(30-2)19(21)20(18)22/h3-12,23-24H,1-2H3 |
Clave InChI |
WTQUIMPKRBMFEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-bromobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B425519.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-methylaniline](/img/structure/B425520.png)
![3-chloro-N-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}-4-methylaniline](/img/structure/B425522.png)
![Ethyl 2-({[2-fluoro(phenylsulfonyl)anilino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B425523.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B425526.png)
![4-[[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl]benzoic acid](/img/structure/B425527.png)
![N-(sec-butyl)-2-({[4-ethoxy(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B425528.png)
![2-(2-methoxyphenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B425531.png)
![N-(4-bromophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B425533.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B425535.png)
![N-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B425536.png)
![Ethyl (4-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}phenoxy)acetate](/img/structure/B425537.png)

